(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid
CAS No.: 33993-48-5
Cat. No.: VC20159836
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid - 33993-48-5](/images/structure/VC20159836.png)
Specification
CAS No. | 33993-48-5 |
---|---|
Molecular Formula | C16H19N3O4S |
Molecular Weight | 349.4 g/mol |
IUPAC Name | (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1 |
Standard InChI Key | AVKUERGKIZMTKX-UWFZAAFLSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Introduction
Chemical Structure and Nomenclature
Core Structure and Stereochemistry
Ampicillin features a bicyclic β-lactam-thiazolidine scaffold characteristic of penicillins. Key structural elements include:
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A β-lactam ring (positions 1–4) fused to a thiazolidine ring (positions 5–7).
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A 2-amino-2-phenylacetyl side chain at position 6, conferring acid stability and enhanced Gram-negative activity .
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Stereochemical configuration: (2S,5R,6R) ensures optimal binding to penicillin-binding proteins (PBPs) .
Table 1: Key Structural Descriptors
Synthesis and Production
Enzymatic Synthesis
Ampicillin is synthesized via penicillin acylase-mediated condensation of 6-aminopenicillanic acid (6-APA) and D(-)-α-aminophenylacetic acid (D-APA). Key findings from enzymatic studies include:
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pH optimization: At pH 6.0, hydrolysis of the phenylglycine methyl ester (PGME) precursor is minimized, yielding 75% ampicillin (vs. 50–60% at pH 7.0) .
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Kinetic parameters: Michaelis-Menten constants are Kₘ = 27 mM (6-APA) and Kₘ = 2.5 mM (PGME) .
Table 2: Enzymatic Synthesis Yields Under Varied Conditions
pH | 6-APA (mM) | PGME (mM) | Conversion (%) |
---|---|---|---|
6.0 | 100 | 300 | 75 |
7.0 | 50 | 150 | 50 |
7.5 | 200 | 600 | 60 |
Industrial Production
Large-scale manufacturing employs chemical acylation of 6-APA using protected D-APA derivatives. Immobilized enzymes (e.g., E. coli penicillin acylase) enhance efficiency and reduce byproducts .
Pharmacological Properties
Mechanism of Action
Ampicillin inhibits bacterial cell wall synthesis by:
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Binding to PBPs, disrupting peptidoglycan cross-linking.
Antimicrobial Spectrum
Organism Type | Susceptibility | Notes |
---|---|---|
Gram-positive (e.g., Streptococcus) | High | Excludes β-lactamase producers |
Gram-negative (e.g., E. coli) | Moderate | Enhanced by sulbactam |
Anaerobes | Low | Limited activity |
Clinical Applications
Approved Indications
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Respiratory infections: Community-acquired pneumonia (CAP), exacerbations of chronic bronchitis .
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Urinary tract infections (UTIs): Especially Enterococcus-associated cases .
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Meningitis: Combined with aminoglycosides for synergistic effects .
Dosing Optimization in Elderly Patients
A retrospective study (n = 26,633) compared ampicillin/sulbactam (ABPC/SBT) regimens in CAP patients aged ≥65:
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QID dosing (1.5 g every 6h) showed 55.6% efficacy vs. 36.1% for BID dosing (3 g every 12h) .
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Pharmacokinetic rationale: QID maintained Cₘᵢₙ > MIC for 98% of the dosing interval vs. 75% for BID .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Elimination
Adverse Effects and Resistance
Common Adverse Reactions
Reaction | Incidence | Management |
---|---|---|
Diarrhea | 5–10% | Probiotics, hydration |
Rash | 3–5% | Discontinuation |
C. difficile infection | 0.4–0.6% | Vancomycin/fidaxomicin |
Resistance Mechanisms
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β-lactamase production: Overcome with sulbactam (a β-lactamase inhibitor) .
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Altered PBPs: Common in methicillin-resistant Staphylococcus aureus (MRSA) .
Recent Research and Developments
Comparative Effectiveness Studies
A 2025 target trial emulation (n = 26,633) found:
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ABPC/SBT had 1.5% higher mortality vs. ceftriaxone (10.5% vs. 9.0%) in elderly CAP patients .
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C. difficile incidence: 0.6% (ABPC/SBT) vs. 0.4% (ceftriaxone) .
Novel Formulations
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